

Gilvusmycin: A Technical Overview of a Potent Antitumor Antibiotic

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Compound of Interest

Compound Name: *Gilvusmycin*

Cat. No.: *B1242280*

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This document provides a comprehensive technical guide to **Gilvusmycin**, a novel antitumor antibiotic. It covers its chemical properties, a detailed experimental protocol for its biosynthesis, and its mechanism of action.

Core Chemical Properties

Gilvusmycin is a potent antitumor agent structurally related to the well-characterized antibiotic CC-1065. The key structural difference is the substitution of a carbamoyl group in CC-1065 with an acetyl group in **Gilvusmycin**. This modification defines its unique properties.

Property	Value
Chemical Formula	C ₃₆ H ₃₂ N ₆ O ₈
Molecular Weight	688.68 g/mol
Class	Antitumor Antibiotic
Structural Family	Pyrroloindole
Parent Compound	CC-1065

Biosynthesis of Gilvusmycin: An Experimental Protocol

Gilvusmycin can be produced through genetic engineering of a CC-1065 producing strain, such as *Streptomyces zelensis*. The following protocol is based on the successful heterologous expression of the **Gilvusmycin** biosynthetic gene cluster.

Objective: To produce **Gilvusmycin** by genetically modifying a CC-1065 producing *Streptomyces* strain.

Materials:

- *Streptomyces zelensis* (CC-1065 producer)
- Plasmids for gene knockout and expression
- Appropriate antibiotics for selection
- Culture media (e.g., tryptic soy broth, SFM medium)
- Reagents for DNA manipulation and PCR
- HPLC system for analysis

Methodology:

- Inactivation of the Carbamoyltransferase Gene (c10W):
 - A gene replacement vector is constructed to create an in-frame deletion of the c10W gene in the CC-1065 biosynthetic gene cluster of *S. zelensis*. The c10W gene is responsible for the addition of the carbamoyl group.
 - The vector is introduced into *S. zelensis* via conjugation.
 - Double-crossover mutants are selected for, resulting in a strain incapable of producing CC-1065. Verification of the gene knockout is performed by PCR analysis.
- Introduction of the Acetyltransferase Gene (gilW):

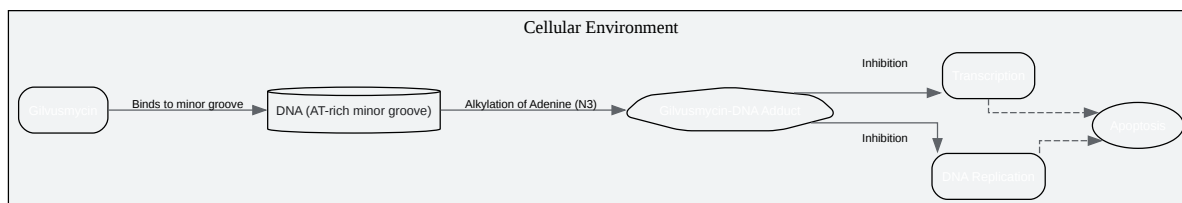
- The putative acetyltransferase gene, *gilW*, from the **Gilvusmycin** biosynthetic gene cluster (found in *Streptomyces* sp. QM16) is synthesized.
- The synthesized *gilW* gene is cloned into an integrative expression vector under the control of a suitable promoter (e.g., *ermE*^{*}).
- The resulting expression construct is introduced into the *c10W*-deficient *S. zelensis* mutant via conjugation.
- Successful integrants are selected using appropriate antibiotic resistance markers.
- Fermentation and Production:
 - The engineered *Streptomyces* strain is cultured in a suitable seed medium and then transferred to a production medium.
 - Fermentation is carried out under optimal conditions (e.g., temperature, pH, agitation) for a specified duration to allow for the production of **Gilvusmycin**.
- Extraction and Analysis:
 - The culture broth is harvested, and the mycelium is separated from the supernatant.
 - **Gilvusmycin** is extracted from the mycelial cake using an organic solvent (e.g., acetone).
 - The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the presence and quantity of **Gilvusmycin**. Further purification can be achieved using chromatographic techniques.

Mechanism of Action: DNA Alkylation

Gilvusmycin, like its parent compound CC-1065, exerts its potent antitumor activity through a specific mechanism of action involving the alkylation of DNA.

The core of this activity lies in the spirocyclopropylcyclohexadienone moiety of the molecule. This strained three-membered ring is the reactive component responsible for forming a covalent bond with DNA. The binding occurs preferentially in the minor groove of the DNA double helix, with a high affinity for AT-rich sequences. Specifically, **Gilvusmycin** alkylates the

N3 position of adenine bases. This covalent modification of the DNA structure disrupts its normal function, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells.



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Caption: Mechanism of **Gilvusmycin**'s antitumor activity.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com